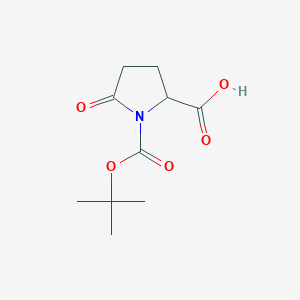

1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid

Descripción general

Descripción

1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multistep synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol . The compound can also participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.

Substitution: Various nucleophiles can be used to replace the Boc group under mild conditions.

Major Products

The primary product of deprotection reactions is the free amine, which can then undergo further functionalization depending on the desired synthetic pathway .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Peptide Synthesis :

- The primary application of 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is in the protection of amine functionalities during peptide synthesis. The Boc group prevents unwanted reactions at the amine site while allowing for selective reactions on other functional groups.

- Case Study : In a study on the synthesis of cyclic peptides, researchers successfully utilized Boc-protected amino acids to achieve high yields and purity, demonstrating the effectiveness of this protecting group in complex peptide architectures.

-

Pharmaceutical Development :

- The compound is used in the synthesis of various pharmaceutical intermediates. Its ability to stabilize reactive amines allows for the construction of complex drug molecules with multiple functional groups.

- Case Study : A notable application was reported in the development of novel analgesics where Boc-protected intermediates were crucial for achieving desired pharmacological profiles.

-

Organic Synthesis :

- Beyond peptides and pharmaceuticals, this compound is employed in broader organic synthesis applications, including the preparation of heterocycles and complex natural products.

- Case Study : Researchers synthesized a series of biologically active heterocycles using Boc-protected precursors, showcasing the versatility of this compound in generating diverse chemical entities.

Mecanismo De Acción

The mechanism of action for 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid involves the formation of a carbamate protecting group on the amine. The Boc group is introduced through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to release the free amine .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid

- 1-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid

Uniqueness

1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a pyrrolidine ring. This combination provides a balance of stability and reactivity, making it particularly useful in the synthesis of complex organic molecules. Compared to other Boc-protected compounds, it offers distinct advantages in terms of reaction conditions and ease of deprotection .

Actividad Biológica

1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid (Boc-5-oxo-Pro) is a compound with significant potential in pharmaceutical applications, particularly in the synthesis of bioactive molecules. This article explores its biological activity, including anticancer and antimicrobial properties, supported by recent research findings.

- Chemical Formula : C10H15NO5

- Molecular Weight : 229.23 g/mol

- CAS Number : 160401-16-1

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted the biological activities of Boc-5-oxo-Pro and its derivatives, particularly focusing on their anticancer and antimicrobial properties.

Anticancer Activity

Boc-5-oxo-Pro has been evaluated for its anticancer potential, particularly against lung cancer cells. A study assessed various derivatives in an A549 human lung adenocarcinoma model. The results indicated that certain derivatives exhibited significant cytotoxicity:

| Compound | Viability (%) | Remarks |

|---|---|---|

| Boc-5-oxo-Pro Derivative A | 66% | More potent than control |

| Boc-5-oxo-Pro Derivative B | 75% | Moderate activity |

| Cisplatin (Control) | 50% | Standard chemotherapeutic |

The derivatives were tested at a concentration of 100 µM for 24 hours using an MTT assay, comparing their efficacy to cisplatin. Notably, compounds with free amino groups showed enhanced anticancer activity, while those with acetylamino fragments were less effective .

Antimicrobial Activity

The antimicrobial properties of Boc-5-oxo-Pro have also been investigated. The compound demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | Effective |

| Klebsiella pneumoniae | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Limited |

The study revealed that Boc derivatives could inhibit growth in resistant strains, suggesting their potential as templates for developing new antimicrobial agents .

The mechanism by which Boc-5-oxo-Pro exerts its biological effects is not fully elucidated but is believed to involve the modulation of specific cellular pathways related to apoptosis and cell proliferation. The presence of functional groups such as carboxylic acids and amines likely contributes to its interaction with biological targets.

Case Studies

- Anticancer Study : A derivative of Boc-5-oxo-Pro was tested in vitro against A549 cells. The compound reduced cell viability significantly compared to untreated controls and showed a favorable safety profile in non-cancerous cell lines .

- Antimicrobial Efficacy : In a screening against various pathogens, Boc derivatives were found to inhibit growth in clinically relevant strains, supporting their potential use in treating infections caused by resistant bacteria .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLQPFJGZTYCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.